molecular formula C29H35NO6 B11204799 Diethyl 4-(2-butoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-butoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204799
M. Wt: 493.6 g/mol
InChI Key: VMGQFYSKWKHWMS-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes diethyl, butoxyphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the butoxyphenyl and methoxyphenyl groups through substitution reactions. Common reagents used in these reactions include various alkyl halides, phenols, and catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can modify the dihydropyridine ring to yield tetrahydropyridine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Amlodipine: A widely used calcium channel blocker with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine compound with vasodilatory properties.

Uniqueness

3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of butoxyphenyl and methoxyphenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H35NO6

Molecular Weight

493.6 g/mol

IUPAC Name

diethyl 4-(2-butoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H35NO6/c1-5-8-17-36-26-12-10-9-11-23(26)27-24(28(31)34-6-2)19-30(20-25(27)29(32)35-7-3)18-21-13-15-22(33-4)16-14-21/h9-16,19-20,27H,5-8,17-18H2,1-4H3

InChI Key

VMGQFYSKWKHWMS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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